2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyclohexyl group, and a nitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cyclohexyl group is then added via a cyclization reaction, and the nitropyrimidine moiety is introduced through a nitration reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. The use of high-throughput screening and process optimization tools can further enhance the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carbonyl compounds, while reduction reactions produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It is known to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase and other enzymes involved in neurotransmitter metabolism. The compound’s structure allows it to bind to receptors and inhibit or activate their functions, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different biological activities.
N-(4-benzylpiperidin-1-yl)alkylamine derivatives: These compounds share the piperidine ring and benzyl group but have different substituents, leading to varied pharmacological profiles.
Uniqueness
2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is unique due to its combination of a piperidine ring, benzyl group, cyclohexyl group, and nitropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H30N6O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H30N6O2/c23-20-19(28(29)30)21(24-18-9-5-2-6-10-18)26-22(25-20)27-13-11-17(12-14-27)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H3,23,24,25,26) |
InChI Key |
NZIISYYTZAFCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.